molecular formula C14H12NO3+ B12533158 (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium CAS No. 821005-83-8

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium

Cat. No.: B12533158
CAS No.: 821005-83-8
M. Wt: 242.25 g/mol
InChI Key: HPUPCVMVFOORDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a methylidene oxidanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium typically involves the reaction of 4-nitrobenzaldehyde with benzylidene oxidanium under basic conditions. The reaction is carried out in an organic solvent such as ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a methylidene group attached to both a 4-nitrophenyl and a phenyl moiety. Its molecular formula can be expressed as C16H15N2O3, indicating the presence of nitro and oxidanium functionalities that may contribute to its reactivity and biological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential in combating oxidative stress in biological systems. Studies have shown that related compounds with nitro groups exhibit enhanced electron donation capabilities, contributing to their antioxidant efficacy .
  • Anti-inflammatory Effects : Molecular docking studies suggest that this compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary research indicates that compounds with similar structures can interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, compounds inhibiting c-Myc dimerization have shown promise in reducing the viability of cancer cells .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules such as proteins and nucleic acids, influencing cellular functions .
  • Molecular Docking Insights : Computational studies using density functional theory (DFT) have provided insights into the binding affinities of this compound with various biological targets. The docking results indicate strong interactions with key proteins involved in oxidative stress and inflammation .

Case Studies

  • Antioxidant and Anti-inflammatory Study : A study investigating the antioxidant properties of related compounds found that those with nitro substitutions exhibited superior radical scavenging activity compared to their non-nitro counterparts. The mechanism was attributed to the ability of nitro groups to stabilize radical species .
  • Anticancer Activity Assessment : In vitro studies on similar compounds demonstrated that they could induce cell cycle arrest in cancer cell lines. The compounds were shown to downregulate c-Myc expression, leading to reduced proliferation rates in treated cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory pathways
AnticancerInduction of cell cycle arrest

Properties

CAS No.

821005-83-8

Molecular Formula

C14H12NO3+

Molecular Weight

242.25 g/mol

IUPAC Name

methyl-[(4-nitrophenyl)-phenylmethylidene]oxidanium

InChI

InChI=1S/C14H12NO3/c1-18-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3/q+1

InChI Key

HPUPCVMVFOORDW-UHFFFAOYSA-N

Canonical SMILES

C[O+]=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.